molecular formula C26H26O4 B570653 Monoacylglycerol Lipase Inhibitor 21 CAS No. 1643657-35-5

Monoacylglycerol Lipase Inhibitor 21

Cat. No. B570653
CAS RN: 1643657-35-5
M. Wt: 402.49
InChI Key: WAFJKVGCIWVHQC-UHFFFAOYSA-N
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Description

Monoacylglycerol Lipase Inhibitor 21, also known as MAGL Inhibitor 21, is a biochemical compound that selectively binds to Monoacylglycerol Lipase (MAGL) and reversibly blocks the enzyme’s activity . It is a key enzyme involved in the metabolism of 2-arachidonoylglycerol (2-AG), a neuroprotective endocannabinoid linked to the generation of pro- and anti-inflammatory molecules . The compound is a reversible blocker of 2-AG hydrolysis .


Molecular Structure Analysis

The molecular formula of this compound is C26H26O4 . The formal name of the compound is [1,1’-biphenyl]-4-hexanoic acid, 1,3-benzodioxol-5-ylmethyl ester . The compound is a crystalline solid .


Chemical Reactions Analysis

The key pharmacophoric elements that appear to be important for inhibitory activity are: (a) a carbonyl group able to interact in the oxyanion hole of the enzyme, (b) an aromatic portion also comprising a heterocyclic nucleus involved in van der Waals interactions in a closed hydrophobic region of the binding site, and © a second aromatic portion, which interacts in the opening .


Physical And Chemical Properties Analysis

This compound is a crystalline solid . It is soluble in DMF and DMSO at 30 mg/ml, and in Ethanol at 0.5 mg/ml .

Mechanism of Action

Monoacylglycerol Lipase Inhibitor 21 selectively binds to MAGL and reversibly blocks the enzyme’s activity in the mouse brain with an IC50 value of 0.18 µM . It does not bind CB1 or CB2 receptors and does not inhibit the related serine hydrolases ABHD6 and ABHD12 .

properties

IUPAC Name

1,3-benzodioxol-5-ylmethyl 6-(4-phenylphenyl)hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26O4/c27-26(28-18-21-13-16-24-25(17-21)30-19-29-24)10-6-1-3-7-20-11-14-23(15-12-20)22-8-4-2-5-9-22/h2,4-5,8-9,11-17H,1,3,6-7,10,18-19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAFJKVGCIWVHQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)COC(=O)CCCCCC3=CC=C(C=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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